methyl (4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetate
Overview
Description
Methyl (4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetate, also known as Methylglyoxal bis(guanylhydrazone) or MGBG, is a synthetic organic compound that has been extensively studied for its potential applications in cancer research. This compound has been found to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of cancer.
Mechanism of Action
MGBG inhibits the activity of ODC by binding to the enzyme and forming a stable complex. This prevents the enzyme from catalyzing the decarboxylation of ornithine to form putrescine, which is the first step in the biosynthesis of polyamines. The inhibition of ODC by MGBG leads to a decrease in the levels of polyamines in cancer cells, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MGBG has been found to have a number of biochemical and physiological effects. In addition to inhibiting ODC, MGBG has been found to inhibit the activity of other enzymes involved in polyamine biosynthesis, such as spermidine synthase and spermine synthase. MGBG has also been found to inhibit the uptake of polyamines by cells. In addition, MGBG has been found to induce the expression of the tumor suppressor gene p53, which plays a key role in regulating cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
MGBG has a number of advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, MGBG has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of MGBG in lab experiments. The compound has been found to have low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo. In addition, MGBG can have off-target effects on other enzymes and cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on MGBG. One area of interest is the development of more potent and specific inhibitors of ODC. Another area of interest is the development of new methods for delivering MGBG to cancer cells, such as nanoparticle-based delivery systems. In addition, there is interest in exploring the potential of MGBG as a therapeutic agent for other diseases, such as neurodegenerative disorders and parasitic infections. Finally, there is interest in exploring the potential of MGBG as a tool for studying the role of polyamines in cellular processes and disease pathogenesis.
Scientific Research Applications
MGBG has been extensively studied for its potential applications in cancer research. The compound has been found to inhibit the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of cancer. By inhibiting ODC, MGBG can reduce the levels of polyamines in cancer cells, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
methyl 2-(4-tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)16(11-8-6-5-7-9-11)13(20)18(14(21)17-16)10-12(19)22-4/h5-9H,10H2,1-4H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWZGZIOTUWOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C(=O)N(C(=O)N1)CC(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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